molecular formula C19H24N2O2S B12538101 4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine CAS No. 675620-08-3

4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine

Cat. No.: B12538101
CAS No.: 675620-08-3
M. Wt: 344.5 g/mol
InChI Key: NJICLIXRVWVAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with ethyl, methanesulfonyl phenyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

675620-08-3

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

4-ethyl-2-(4-methylsulfonylphenyl)-6-piperidin-1-ylpyridine

InChI

InChI=1S/C19H24N2O2S/c1-3-15-13-18(16-7-9-17(10-8-16)24(2,22)23)20-19(14-15)21-11-5-4-6-12-21/h7-10,13-14H,3-6,11-12H2,1-2H3

InChI Key

NJICLIXRVWVAOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=C1)N2CCCCC2)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.